Barium bis(p-(4,5-dihydro-3-methyl-5-oxo-4-(phenylazo)-1H-pyrazol-1-yl)benzenesulphonate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Barium bis(p-(4,5-dihydro-3-methyl-5-oxo-4-(phenylazo)-1H-pyrazol-1-yl)benzenesulphonate) is a complex organic compound that features a barium ion coordinated with two sulphonate groups. This compound is notable for its unique structure, which includes a phenylazo group and a pyrazol ring. It is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Barium bis(p-(4,5-dihydro-3-methyl-5-oxo-4-(phenylazo)-1H-pyrazol-1-yl)benzenesulphonate) typically involves the following steps:
Formation of the pyrazol ring: This is achieved through the reaction of hydrazine with an appropriate diketone.
Introduction of the phenylazo group: This step involves the diazotization of aniline followed by coupling with the pyrazol ring.
Sulphonation: The resulting compound is then sulphonated using fuming sulfuric acid.
Complexation with barium: Finally, the sulphonated compound is reacted with barium chloride to form the desired barium complex.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Barium bis(p-(4,5-dihydro-3-methyl-5-oxo-4-(phenylazo)-1H-pyrazol-1-yl)benzenesulphonate) undergoes various chemical reactions, including:
Oxidation: The phenylazo group can be oxidized to form corresponding nitro compounds.
Reduction: The azo group can be reduced to form amines.
Substitution: The sulphonate groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are used.
Substitution: Nucleophiles like amines and alcohols can react with the sulphonate groups under basic conditions.
Major Products
Oxidation: Nitro derivatives of the original compound.
Reduction: Amino derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Barium bis(p-(4,5-dihydro-3-methyl-5-oxo-4-(phenylazo)-1H-pyrazol-1-yl)benzenesulphonate) has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in certain reactions.
Biology: Investigated for its potential as a biological stain due to its azo group.
Medicine: Explored for its potential therapeutic properties, particularly in targeting specific enzymes.
Industry: Utilized in the production of dyes and pigments due to its vibrant color.
Mechanism of Action
The mechanism of action of Barium bis(p-(4,5-dihydro-3-methyl-5-oxo-4-(phenylazo)-1H-pyrazol-1-yl)benzenesulphonate) involves its interaction with molecular targets such as enzymes and receptors. The phenylazo group can participate in electron transfer reactions, while the sulphonate groups enhance solubility and facilitate binding to biological molecules. The pyrazol ring can interact with active sites of enzymes, potentially inhibiting their activity.
Comparison with Similar Compounds
Similar Compounds
Barium bis(p-(4,5-dihydro-3-methyl-5-oxo-4-(phenylazo)-1H-pyrazol-1-yl)benzenesulphonate): Unique due to its specific structure and combination of functional groups.
Barium bis(p-(4,5-dihydro-3-methyl-5-oxo-4-(phenylazo)-1H-pyrazol-1-yl)benzenesulphonate): Similar in structure but may have different substituents on the phenylazo or pyrazol rings.
Uniqueness
The uniqueness of Barium bis(p-(4,5-dihydro-3-methyl-5-oxo-4-(phenylazo)-1H-pyrazol-1-yl)benzenesulphonate) lies in its combination of a barium ion with a complex organic ligand, which imparts distinctive chemical and physical properties. This makes it particularly valuable in applications requiring specific reactivity and stability.
Properties
CAS No. |
37672-83-6 |
---|---|
Molecular Formula |
C32H26BaN8O8S2 |
Molecular Weight |
852.1 g/mol |
IUPAC Name |
barium(2+);4-(3-methyl-5-oxo-4-phenyldiazenyl-4H-pyrazol-1-yl)benzenesulfonate |
InChI |
InChI=1S/2C16H14N4O4S.Ba/c2*1-11-15(18-17-12-5-3-2-4-6-12)16(21)20(19-11)13-7-9-14(10-8-13)25(22,23)24;/h2*2-10,15H,1H3,(H,22,23,24);/q;;+2/p-2 |
InChI Key |
UEDMVTUCTFQATH-UHFFFAOYSA-L |
Canonical SMILES |
CC1=NN(C(=O)C1N=NC2=CC=CC=C2)C3=CC=C(C=C3)S(=O)(=O)[O-].CC1=NN(C(=O)C1N=NC2=CC=CC=C2)C3=CC=C(C=C3)S(=O)(=O)[O-].[Ba+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.